4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Description
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Properties
IUPAC Name |
4-methyl-5-[2-[2-(4-methylphenyl)propan-2-yl]pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-11-5-7-13(8-6-11)18(3,4)16-20-10-9-14(22-16)15-12(2)21-17(19)23-15/h5-10H,1-4H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQWMGZKWUMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-
Biological Activity
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrimidine rings. The compound can be synthesized through methods such as:
- Formation of Thiazole Ring : This involves the reaction between appropriate thioketones and amines.
- Pyrimidine Coupling : The thiazole derivative is coupled with a pyrimidine moiety, often using coupling agents.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), interfering with the viral replication process by binding to the reverse transcriptase enzyme.
Inhibitory Effects on Enzymes
In vitro studies have shown that this compound can inhibit key enzymes involved in various metabolic pathways, including:
- Acetylcholinesterase (AChE) : The compound demonstrates potential as an AChE inhibitor, which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's.
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | AChE inhibition |
Cellular Effects
The compound has been reported to influence cellular signaling pathways, gene expression, and overall cellular metabolism. Its interaction with various biomolecules can modulate cellular responses, enhancing or inhibiting specific pathways depending on the concentration and context.
Case Studies
- Study on Antiviral Efficacy : A recent study evaluated the antiviral efficacy of thiazole derivatives, demonstrating that modifications in the thiazole structure significantly impact their potency against HIV replication. The study highlighted that derivatives with bulky groups exhibited enhanced activity due to improved binding affinity to reverse transcriptase.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of thiazole compounds in models of Alzheimer's disease. The results indicated that certain derivatives could significantly reduce AChE activity, thereby increasing acetylcholine levels and improving cognitive function in animal models.
Molecular Mechanisms
The biological activity of 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amines can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound binds to active sites of enzymes like AChE and reverse transcriptase, effectively inhibiting their functions.
- Gene Expression Modulation : It has been observed that this compound can alter the expression levels of genes involved in apoptosis and cell survival pathways.
- Stability and Degradation : The stability of this compound under physiological conditions affects its long-term efficacy. Studies indicate that while it remains stable in neutral pH environments, acidic or basic conditions may lead to degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
